molecular formula C9H14N2O2 B13623283 6-(2-Methoxyethoxy)-4-methylpyridin-3-amine

6-(2-Methoxyethoxy)-4-methylpyridin-3-amine

Cat. No.: B13623283
M. Wt: 182.22 g/mol
InChI Key: RGLSBYYUXYRHMY-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)-4-methylpyridin-3-amine is a pyridine derivative characterized by a methoxyethoxy substituent at the 6-position, a methyl group at the 4-position, and an amine group at the 3-position. This compound belongs to the ether class of organic molecules, where the methoxyethoxy group (–OCH₂CH₂OCH₃) enhances solubility in polar solvents and influences its electronic properties . It is structurally related to other substituted pyridinamines, which are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6-(2-methoxyethoxy)-4-methylpyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-7-5-9(11-6-8(7)10)13-4-3-12-2/h5-6H,3-4,10H2,1-2H3

InChI Key

RGLSBYYUXYRHMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium bis(2-methoxyethoxy)aluminum hydride, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

6-(2-Methoxyethoxy)-4-methylpyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Methoxy-4-methylpyridin-3-amine (CAS 6635-91-2)

  • Molecular Formula : C₇H₁₀N₂O
  • Substituents : Methoxy (–OCH₃) at 6-position, methyl (–CH₃) at 4-position.
  • Key Differences: Lacks the ethyleneoxy (–CH₂CH₂O–) bridge present in the target compound. This reduces steric bulk and may lower solubility in non-polar solvents compared to the methoxyethoxy analog .
  • Similarity Score : 0.82 (based on structural alignment algorithms) .

6-Methoxy-5-methylpyridin-3-amine (CAS 52090-56-9)

  • Molecular Formula : C₇H₁₀N₂O
  • Substituents : Methoxy at 6-position, methyl at 5-position.
  • Key Differences: Methyl group at the 5-position instead of 4-position.
  • Similarity Score : 0.96 .

Ether-Linked Derivatives

6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine (CID 20116493)

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Substituents: Phenoxy group with methoxy and methyl substituents at the 2- and 4-positions, respectively.
  • Key Differences: The bulky phenoxy group increases molecular weight (218.26 g/mol vs. ~184.22 g/mol for the target compound) and may reduce solubility in aqueous media. The extended aromatic system enhances UV absorption properties .

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine (CAS 219865-94-8)

  • Molecular Formula : C₁₂H₁₁ClN₂O
  • Substituents: Chloro (–Cl) at 4-position and methyl at 2-position on the phenoxy group.
  • Key Differences : The electron-withdrawing chloro group decreases electron density on the pyridine ring, making it less reactive toward nucleophilic attacks compared to the electron-donating methoxyethoxy group in the target compound .

Heterocyclic and Functional Group Variants

6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine

  • Molecular Formula : C₁₅H₁₆F₃N₃O
  • Substituents : Trifluoromethyl (–CF₃) group on the phenyl-ethyl side chain.
  • Key Differences : The –CF₃ group introduces strong electron-withdrawing effects and lipophilicity, which could enhance blood-brain barrier permeability in pharmaceutical applications compared to the target compound .

6-(4-Methoxyphenoxy)pyridazin-3-amine (CAS 121041-41-6)

  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Substituents : Pyridazine core instead of pyridine.

Comparative Data Table

Compound Name Molecular Formula Substituents CAS Number Similarity Score Key Properties
This compound C₉H₁₄N₂O₂ –OCH₂CH₂OCH₃ (6), –CH₃ (4) N/A Reference High solubility in ethers, polar aprotic solvents
6-Methoxy-4-methylpyridin-3-amine C₇H₁₀N₂O –OCH₃ (6), –CH₃ (4) 6635-91-2 0.82 Lower steric bulk, higher crystallinity
6-Methoxy-5-methylpyridin-3-amine C₇H₁₀N₂O –OCH₃ (6), –CH₃ (5) 52090-56-9 0.96 Altered electronic distribution
6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine C₁₃H₁₄N₂O₂ Phenoxy with –OCH₃ (2), –CH₃ (4) CID 20116493 N/A Enhanced UV absorption
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine C₁₂H₁₁ClN₂O Phenoxy with –Cl (4), –CH₃ (2) 219865-94-8 N/A Electron-withdrawing effects

Key Findings from Research

Substituent Position and Reactivity : The 4-methyl group in the target compound stabilizes the pyridine ring through hyperconjugation, whereas 5-methyl analogs exhibit reduced stability in acidic conditions .

Ether Linkages : The methoxyethoxy group enhances solubility in organic solvents like THF and DMSO compared to simpler methoxy derivatives, making it advantageous in synthetic chemistry workflows .

Biological Activity: Compounds with trifluoromethyl or chloro substituents (e.g., 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine) show higher antimicrobial activity but lower solubility than the target compound .

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